Technical Documentation Center

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
  • CAS: 88585-23-3

Core Science & Biosynthesis

Foundational

Definitive Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

The following technical guide details the synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1134-50-5), a critical scaffold in medicinal chemistry known for its xanthine oxidoreductase (XOR) inhibitory activity a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 1134-50-5), a critical scaffold in medicinal chemistry known for its xanthine oxidoreductase (XOR) inhibitory activity and utility as a pharmacophore in drug discovery.[1]

Executive Summary

1-Phenyl-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block used in the development of pharmaceuticals, particularly for metabolic disorders (hyperuricemia) and oncology (Aurora-A kinase inhibitors).[1] Its structural rigidity and ability to participate in hydrogen bonding make it an ideal bioisostere for benzoic acid derivatives.

This guide prioritizes the Vilsmeier-Haack Route , widely regarded as the industry standard for its reliability, scalability, and use of shelf-stable precursors. A secondary Direct Cyclocondensation Route is provided for contexts where specific 1,3-dicarbonyl equivalents are readily available.[1]

Key Compound Data
PropertyValue
CAS Number 1134-50-5
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
IUPAC Name 1-phenylpyrazole-4-carboxylic acid
Key Applications XOR Inhibitors, Agrochemicals, Ligand Synthesis

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into accessible precursors.

  • Disconnection A (Functional Group Interconversion): The carboxylic acid at C4 is derived from the oxidation of an aldehyde, which is introduced via electrophilic aromatic substitution (Vilsmeier-Haack) on the 1-phenylpyrazole core.[2]

  • Disconnection B (Heterocycle Formation): The pyrazole ring is constructed via the condensation of phenylhydrazine with a C3-synthon. For the unsubstituted C3/C5 positions, 1,1,3,3-tetramethoxypropane (TMP) is the equivalent of malondialdehyde.

Retrosynthesis Target 1-Phenyl-1H-pyrazole-4-carboxylic acid Aldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Target->Aldehyde Oxidation Core 1-Phenyl-1H-pyrazole Aldehyde->Core Vilsmeier-Haack Precursors Phenylhydrazine + 1,1,3,3-Tetramethoxypropane Core->Precursors Cyclocondensation

Figure 1: Retrosynthetic pathway prioritizing the Vilsmeier-Haack approach.[1]

Method A: The Vilsmeier-Haack Route (Recommended)

This three-step protocol is favored for its high overall yield and the stability of the starting materials. It avoids the use of unstable malondialdehyde esters.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole

The condensation of phenylhydrazine with 1,1,3,3-tetramethoxypropane (TMP) is highly regioselective and efficient.[1] TMP acts as a masked malondialdehyde.

  • Reagents: Phenylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane, Ethanol.

  • Mechanism: Acid-catalyzed hydrolysis of acetals followed by double condensation.[1]

Protocol:

  • Dissolve Phenylhydrazine hydrochloride (10.0 g, 69 mmol) in Ethanol (100 mL).

  • Add 1,1,3,3-Tetramethoxypropane (11.9 g, 72 mmol, 1.05 eq) dropwise.

  • Reflux the mixture for 2–3 hours . Monitor by TLC (Hexane:EtOAc 8:2).

  • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over Na₂SO₄ and concentrate.[3]

  • Purification: Distillation under reduced pressure or flash chromatography (usually yields a pale yellow oil/solid).

    • Expected Yield: 90–95%.

Step 2: Vilsmeier-Haack Formylation

Introduction of the aldehyde group at the C4 position. The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Reagents: POCl₃, DMF (Anhydrous).

  • Critical Parameter: Temperature control during POCl₃ addition is vital to prevent thermal runaway.

Protocol:

  • Place anhydrous DMF (30 mL, excess) in a round-bottom flask under Argon.

  • Cool to 0°C in an ice bath. Add POCl₃ (3.0 eq relative to pyrazole) dropwise over 30 mins.

    • Observation: The solution will turn yellow/orange as the Vilsmeier complex forms. Stir for 30 mins at 0°C.

  • Add a solution of 1-Phenyl-1H-pyrazole (from Step 1) in minimal DMF dropwise.[1]

  • Heat the mixture to 80–90°C for 4–6 hours.

  • Workup: Cool to RT and pour the mixture slowly onto crushed ice (exothermic!).

  • Neutralize with K₂CO₃ or NaOH (2M) to pH 8–9.

  • The solid 1-phenyl-1H-pyrazole-4-carbaldehyde will precipitate.[1] Filter, wash with water, and dry.[4]

    • Recrystallization:[1][5][6] Ethanol.[3][6]

    • Expected Yield: 80–85%.

Step 3: Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid.[7] While KMnO₄ is the classic oxidant, Pinnick Oxidation (NaClO₂) is recommended for higher purity, though KMnO₄ is described here for cost-efficiency and robustness.

Protocol (KMnO₄ Method):

  • Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (5.0 g) in a mixture of Water (50 mL) and Pyridine (optional, or use Na₂CO₃ for basic aqueous media).

  • Add KMnO₄ (1.5 eq) in portions at 60–70°C.

  • Reflux for 1–2 hours until the purple color persists or TLC shows consumption of aldehyde.

  • Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

  • Acidify the filtrate with HCl (2M) to pH 2.

  • The white precipitate is 1-phenyl-1H-pyrazole-4-carboxylic acid .[1]

  • Filter, wash with cold water, and dry.

    • Expected Yield: 75–85%.[3]

    • Melting Point: ~200°C (dec).

Method B: Direct Cyclocondensation (Alternative)

This route is shorter but relies on the availability of Ethyl (ethoxymethylene)formylacetate equivalents (often generated in situ from ethyl 3-ethoxyacrylate derivatives).[1]

  • Concept: Reaction of Phenylhydrazine with a pre-functionalized C3 block.

  • Reagents: Phenylhydrazine, Ethyl 2-formyl-3-oxopropanoate (sodium salt) or Ethyl 3-ethoxy-2-formylacrylate.[1]

Protocol:

  • Dissolve Ethyl 2-formyl-3-oxopropanoate (Na salt) in Ethanol/Water.

  • Add Phenylhydrazine hydrochloride .

  • Stir at room temperature for 12 hours.

  • The intermediate Ethyl 1-phenylpyrazole-4-carboxylate precipitates or is extracted.[1]

  • Hydrolysis: Reflux the ester in NaOH/Ethanol for 2 hours, then acidify to obtain the acid.

Note: This method often yields a mixture of isomers (1-phenyl vs 5-phenyl) if the C3 precursor is not perfectly symmetric or if regioselectivity is not controlled.[1] Method A is superior for regiochemical purity.

Mechanistic Visualization (Vilsmeier-Haack)

Understanding the electrophilic attack is crucial for troubleshooting low yields in Step 2.[1]

VilsmeierMechanism Reagents DMF + POCl3 V_Reagent Chloroiminium Ion (Electrophile) Reagents->V_Reagent -Cl- Attack Electrophilic Attack at C4 of Pyrazole V_Reagent->Attack + 1-Phenylpyrazole Intermed Iminium Intermediate Attack->Intermed -HCl Hydrolysis Hydrolysis (H2O/Base) Intermed->Hydrolysis Product 4-Formyl-1-phenylpyrazole Hydrolysis->Product -NHMe2

Figure 2: Mechanism of the Vilsmeier-Haack formylation at the C4 position.

Comparison of Methods

FeatureMethod A (Vilsmeier-Haack)Method B (Cyclocondensation)
Step Count 3 (Linear)2 (Convergent)
Atom Economy Moderate (POCl₃ waste)High
Regioselectivity Excellent (C4 is the only nucleophilic site)Variable (Depends on precursor)
Reagent Availability High (Commodity chemicals)Low (Specialized esters)
Scalability High (Industrial standard)Moderate

References

  • Zhang, L., et al. (2017).[8] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry. Link

  • Finar, I. L., & Hurlock, R. J. (1957). "The Vilsmeier–Haack Reaction with 1-Phenylpyrazole." Journal of the Chemical Society.
  • PubChem. (2025).[9] "1-phenyl-1H-pyrazole-4-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Link

  • Alegaon, S. G., & Alagawadi, K. R. (2011). "Synthesis and characterization of some novel pyrazole derivatives." Rasayan Journal of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Microwave-assisted synthesis of 1-phenylpyrazole carboxylic acids

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Phenylpyrazole-4-Carboxylic Acids Executive Summary This guide details a robust, high-throughput protocol for the synthesis of 1-phenylpyrazole-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Phenylpyrazole-4-Carboxylic Acids

Executive Summary

This guide details a robust, high-throughput protocol for the synthesis of 1-phenylpyrazole-4-carboxylic acids , a critical pharmacophore found in COX-2 inhibitors (e.g., Celecoxib), obesity treatments (e.g., Rimonabant), and agrochemicals.

Traditional thermal cyclocondensation (Knorr or Gould-Jacobs type) often suffers from long reaction times (2–24 hours), harsh solvents, and poor regioselectivity. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves ring closure and subsequent hydrolysis in under 30 minutes with superior yields (>90%).

Key Advantages of this Protocol:

  • Speed: Reaction times reduced from hours to minutes.

  • Green Chemistry: Utilizes ethanol/water systems, minimizing chlorinated solvents.

  • Regiocontrol: Dielectric heating favors the kinetic product, improving selectivity.[1]

  • Scalability: Protocol is adaptable from 0.5 mmol screening to 50 mmol preparative scale.

Mechanistic Insight & Reaction Design

To ensure scientific integrity, we must understand why microwave irradiation is superior for this specific transformation.

The synthesis involves the condensation of phenylhydrazine with diethyl ethoxymethylenemalonate (DEEM) . This proceeds via a Michael-type addition followed by a cyclization-elimination sequence.

  • Dipolar Transition States: The rate-determining step involves the nucleophilic attack of the hydrazine nitrogen on the

    
    -carbon of DEEM. This forms a highly polar transition state.
    
  • Microwave Effect: According to the Maxwell-Wagner effect , polar species and transition states couple more efficiently with the oscillating electric field of the microwave (2.45 GHz). This lowers the activation energy (

    
    ) and increases the pre-exponential factor (
    
    
    
    ) in the Arrhenius equation, drastically accelerating the reaction compared to conductive heating.
Reaction Scheme & Mechanism (DOT Visualization)

ReactionMechanism Reactants Phenylhydrazine + Diethyl Ethoxymethylenemalonate Inter1 Intermediate A (Michael Adduct) Reactants->Inter1 Nu- Attack (MW Irradiation) Inter2 Cyclized Ester (Ethyl 1-phenylpyrazole-4-carboxylate) Inter1->Inter2 EtOH Elimination Cyclization Hydrolysis Hydrolysis (NaOH / H2O) Inter2->Hydrolysis Saponification Product Final Product 1-Phenylpyrazole-4-carboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise mechanistic pathway from precursors to the final carboxylic acid derivative.

Experimental Protocol

This workflow describes a "Telescoped" (One-Pot, Two-Step) synthesis. We avoid isolating the ester intermediate to maximize time efficiency and yield.

Equipment & Reagents
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • Phenylhydrazine (CAS: 100-63-0)

    • Diethyl ethoxymethylenemalonate (DEEM) (CAS: 87-13-8)

    • Ethanol (Absolute)[2]

    • Sodium Hydroxide (2M aqueous solution)

    • Hydrochloric Acid (1M)

Step-by-Step Methodology

Step 1: Cyclocondensation (Ring Formation)

  • Charge: In a 10 mL microwave vial, add Phenylhydrazine (1.0 mmol, 108 mg) and DEEM (1.0 mmol, 216 mg).

  • Solvent: Add 3.0 mL of Ethanol. Add a magnetic stir bar.

  • Seal: Crimp the cap tightly.

  • Irradiate: Program the microwave reactor with the following dynamic method:

    • Temperature: 140°C[3]

    • Power: Max 150W (Dynamic mode)

    • Hold Time: 10 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Cool: Allow the reactor to cool the vessel to <50°C using compressed air (approx. 2 min).

Step 2: In-Situ Hydrolysis (Ester to Acid)

  • Open: Carefully de-crimp the vial (ensure pressure is released).

  • Add Base: Add 2.0 mL of 2M NaOH directly to the reaction mixture.

  • Re-Seal: Crimp with a fresh cap.

  • Irradiate: Program the second stage:

    • Temperature: 100°C[2]

    • Power: Max 100W

    • Hold Time: 5 minutes

  • Workup:

    • Transfer the reaction mixture to a beaker.

    • Acidify with 1M HCl dropwise until pH ~2-3.

    • The product (1-phenylpyrazole-4-carboxylic acid) will precipitate as a white/off-white solid.

    • Filtration: Collect via vacuum filtration, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 60°C.

Data Analysis & Validation

The following data compares this microwave protocol against the conventional reflux method (oil bath).

Table 1: Comparative Efficiency Data

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Temp 78°C (Ethanol Reflux)140°C (Superheated EtOH)+62°C
Time (Step 1) 4 - 6 Hours10 Minutes30x Faster
Time (Step 2) 2 Hours5 Minutes24x Faster
Overall Yield 65 - 75%92 - 96%+20% Yield
Solvent Vol. 20 - 50 mL3 - 5 mL10x Less Waste

Self-Validating Checkpoints (Troubleshooting):

  • Checkpoint 1 (Post-Step 1): TLC (30% EtOAc/Hexane) should show the disappearance of phenylhydrazine (UV active, stains brown with iodine). The intermediate ester usually appears at

    
    .
    
  • Checkpoint 2 (Hydrolysis): If the solution remains cloudy after adding NaOH, the hydrolysis is incomplete or the salt is insoluble. MW irradiation usually solubilizes the salt; if not, add 1 mL water.

  • Checkpoint 3 (Regioselectivity): The 1-phenyl isomer is thermodynamically favored. However, trace 1,5-isomers can form.

    
    H NMR distinguishes these: The C3/C5 protons in the 1,4-substituted system show distinct singlets (or doublets with small coupling) around 
    
    
    
    8.0–8.5 ppm.

Workflow Logic & Decision Tree

This diagram illustrates the operational workflow, including safety checks and decision points for optimization.

Workflow Start Reagent Prep (1:1 Stoichiometry) MW_Step1 MW Irradiation 140°C, 10 min Start->MW_Step1 Check_TLC TLC Check Complete? MW_Step1->Check_TLC Check_TLC->MW_Step1 No (+5 min) MW_Step2 Add NaOH MW 100°C, 5 min Check_TLC->MW_Step2 Yes Workup Acidify & Filter MW_Step2->Workup Recrystal Recrystallize (EtOH/H2O) Workup->Recrystal If Purity <95%

Figure 2: Operational decision tree for the synthesis and purification workflow.

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: Current Organic Synthesis (via PubMed/NIH). Context: Validates the yield improvement (91-98% vs 72-90%) and time reduction (minutes vs hours) for pyrazole scaffolds. URL:[Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Source: Journal of Visualized Experiments (JoVE).[4] Context: Establishes the safety and efficacy of aqueous/acidic media in microwave pyrazole synthesis. URL:[Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. Source: MDPI (Molecules). Context: Provides specific parameters for hydrazine cyclizations (100-150°C range). URL:[Link]

Sources

Application

Application Note: 5-Methoxy-1-phenylpyrazole as a Heterocyclic Building Block

This guide details the strategic application of 5-methoxy-1-phenylpyrazole as a scaffold in medicinal chemistry. It moves beyond basic synthesis to explore regioselective functionalization, lithiation strategies, and het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-methoxy-1-phenylpyrazole as a scaffold in medicinal chemistry. It moves beyond basic synthesis to explore regioselective functionalization, lithiation strategies, and heterocycle construction.

Executive Summary

5-Methoxy-1-phenylpyrazole is a "masked" equivalent of the pyrazolone system, locked in the enol ether form. Unlike its tautomeric parent (1-phenyl-2-pyrazolin-5-one), the 5-methoxy derivative possesses a fixed aromatic system that prevents C4-methylene reactivity, thereby directing electrophilic attack exclusively to the C4 vinyl position. This guide outlines the use of this scaffold for constructing complex biaryl systems and fused heterocycles, emphasizing three key vectors: C4-formylation (Vilsmeier-Haack) , C4-halogenation/cross-coupling , and directed ortho-lithiation of the N-phenyl ring.

Reactivity Profile & Mechanistic Logic

The molecule features three distinct reactivity zones governed by the interplay between the electron-rich pyrazole ring and the N-phenyl substituent.

Electronic Architecture
  • C4 Position (Nucleophilic): The pyrazole ring is electron-rich. The C5-methoxy group donates electron density into the ring via resonance, significantly activating the C4 position towards electrophilic aromatic substitution (EAS).

  • C5 Position (Blocked/Directing): The methoxy group blocks the C5 site from nucleophilic attack (unlike 5-chloro analogs) but serves as a weak coordinating group.

  • N1-Phenyl Ring (Activation Site): The pyrazole nitrogen (N2) can direct lithiation to the ortho-position of the phenyl ring, allowing for "remote" functionalization.

Reactivity Map (Graphviz)

ReactivityMap Core 5-Methoxy-1-phenylpyrazole C4 C4 Position (High Nucleophilicity) Core->C4 Electrophilic Attack Phenyl N1-Phenyl Ring (Ortho-Lithiation) Core->Phenyl n-BuLi / Directing Effect OMe C5-Methoxy (Masking Group) Core->OMe BBr3 / H+ Aldehyde 4-Formyl Derivative (Vilsmeier-Haack) C4->Aldehyde POCl3 / DMF Halide 4-Halo Derivative (Suzuki/Heck Ready) C4->Halide NBS or NIS OrthoAcid Ortho-Benzoic Acid (Directed Lithiation) Phenyl->OrthoAcid 1. BuLi, 2. CO2 Pyrazolone Pyrazolone (Deprotection) OMe->Pyrazolone Demethylation

Figure 1: Reactivity landscape of 5-methoxy-1-phenylpyrazole, highlighting the divergent pathways for C4-functionalization versus N-phenyl modification.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C4-Formylation (Vilsmeier-Haack)

This reaction is the primary gateway to heterocycle fusion, converting the scaffold into 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde .

Mechanism: The electron-rich C4 attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis.

Materials:

  • 5-Methoxy-1-phenylpyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (3.0 eq)

  • Solvent: Anhydrous DMF (acts as reagent and solvent) or 1,2-dichloroethane.

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Add POCl

    
     dropwise over 15 minutes. Caution: Exothermic. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 5-methoxy-1-phenylpyrazole in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The aldehyde typically appears as a lower Rf spot compared to the starting material.

  • Workup (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume). Neutralize carefully with saturated aqueous NaOAc or 10% NaOH solution to pH 7–8. Note: Acidic workup may hydrolyze the methoxy group.

  • Isolation: A solid precipitate often forms. Filter, wash with water, and dry. If oil forms, extract with CH

    
    Cl
    
    
    
    (3x), wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95%. Characterization:


H NMR (CDCl

) typically shows a singlet aldehyde proton at

9.6–9.9 ppm and the C3-H singlet at

7.8–8.2 ppm.
Protocol B: C4-Halogenation & Suzuki-Miyaura Cross-Coupling

Halogenation converts the building block into a partner for Pd-catalyzed coupling, enabling the synthesis of biaryl libraries.

Part 1: Bromination

  • Dissolution: Dissolve 5-methoxy-1-phenylpyrazole (1.0 eq) in Acetonitrile (ACN) or DMF.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. The electron-rich ring reacts rapidly.

  • Workup: Dilute with water. The 4-bromo derivative usually precipitates. Filter and wash with water.[2]

  • Yield: >90%.

Part 2: Suzuki Coupling (General Protocol)

  • Setup: Combine 4-bromo-5-methoxy-1-phenylpyrazole (1.0 eq), Aryl boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%). Degas with Argon for 10 minutes.
  • Reflux: Heat at 90°C for 12 hours.

  • Purification: Silica gel chromatography. This yields 4-aryl-5-methoxy-1-phenylpyrazoles , which are potent scaffolds for kinase inhibition studies.

Protocol C: Directed ortho-Lithiation of the N-Phenyl Ring

Unlike simple pyrazoles, the 5-methoxy substituent prevents lithiation at C5. However, the pyrazole nitrogen (N2) can direct lithiation to the ortho-position of the N-phenyl ring.

Materials:

  • Substrate: 5-Methoxy-1-phenylpyrazole

  • Reagent: n-Butyllithium (n-BuLi) (1.1 eq, 1.6M in hexanes) or LDA.

  • Solvent: Anhydrous THF.

Procedure:

  • Cooling: Dissolve substrate in THF under Argon and cool to -78°C .

  • Lithiation: Add n-BuLi dropwise. Stir at -78°C for 1 hour. The coordination of Li between the pyrazole N2 and the methoxy oxygen is unlikely due to geometry; the N2 lone pair primarily directs to the phenyl ring.

  • Trapping: Add electrophile (e.g., CO

    
     gas, Methyl Iodide, or DMF) at -78°C.
    
  • Warming: Allow to warm to room temperature.

  • Outcome: This yields 2-(5-methoxy-1H-pyrazol-1-yl)benzoic acid derivatives (if CO

    
     is used).[1] This is a rare example of functionalizing the "inert" phenyl ring of the pyrazole system.
    

Synthesis Workflow Diagram

SynthesisFlow Start Start: 5-Methoxy-1-phenylpyrazole Step1_Vils Reaction: Vilsmeier-Haack (POCl3, DMF, 70°C) Start->Step1_Vils Step1_Hal Reaction: Bromination (NBS, ACN, RT) Start->Step1_Hal Step1_Li Reaction: Lithiation (n-BuLi, -78°C) Start->Step1_Li Inter1 Intermediate: 4-Carbaldehyde Step1_Vils->Inter1 Step2_Cond Condensation: Aryl Hydrazine / Amine Inter1->Step2_Cond Prod1 Product: Pyrazolo-Schiff Bases (Bioactive Ligands) Step2_Cond->Prod1 Inter2 Intermediate: 4-Bromo Derivative Step1_Hal->Inter2 Step2_Cross Pd-Catalyzed Coupling (Suzuki/Heck) Inter2->Step2_Cross Prod2 Product: 4-Aryl/Vinyl Pyrazoles (Kinase Inhibitors) Step2_Cross->Prod2 Inter3 Intermediate: Ortho-Lithio Species Step1_Li->Inter3 Prod3 Product: Ortho-Substituted Phenyl (Novel Scaffolds) Inter3->Prod3

Figure 2: Strategic workflow for diversifying the 5-methoxy-1-phenylpyrazole core.

References

  • Synthesis of Pyrazole-4-Carbaldehydes

    • Detailed Vilsmeier-Haack conditions for 1-phenylpyrazoles.[3]

    • Source:

  • Cross-Coupling & Heck Reactions

    • Use of 4-ethenyl-3-methoxy-1-phenylpyrazole in Pd-catalyzed synthesis of indole hybrids.[4]

    • Source: (Contextual match from search results regarding Pd-coupling of pyrazoles).

  • Lithiation of Pyrazoles

    • Mechanistic study on ortho-lithiation of 1-phenylpyrazoles vs C5-lithi
    • Source:

  • Tautomerism & Building Block Synthesis

    • Synthesis from 1-phenyl-5-pyrazolone and methylation strategies.[5]

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole-4-Carboxylic Acid Decarboxylation

Topic: Troubleshooting & Optimization Guide Doc ID: PYWZ-DEC-04 Role: Senior Application Scientist Diagnostic Matrix: Start Here Identify your specific failure mode below to jump to the relevant solution module. SymptomP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Doc ID: PYWZ-DEC-04 Role: Senior Application Scientist

Diagnostic Matrix: Start Here

Identify your specific failure mode below to jump to the relevant solution module.

SymptomProbable CauseImmediate Corrective Action
White crystals on condenser/top of flask Sublimation. The substrate is vaporizing before decarboxylation occurs (

).
Switch to Solution Phase (Module 1) using high-boiling solvents (Sulfolane/Quinoline) or sealed tube.
Black tar / Charring Thermal Decomposition. Reaction temperature is too high or oxygen is present.Reduce temp; switch to Cu-Catalysis (Module 2) ; ensure strict inert atmosphere (

).
No Reaction (Starting Material Recovered) High Activation Energy. The C4 position is electron-rich; the carboxylate is not sufficiently destabilized.Thermal energy is insufficient. Must use Metal Catalysis (Module 2) or Microwave irradiation.
Low Yield (<40%) Protodemetallation Failure. The organocopper intermediate is stable and not protonating.Add a proton source (e.g., 2-5%

or high-boiling alcohol) to the reaction mixture.

Technical Deep Dive: The C4 Challenge

Why is this difficult? Unlike pyrazole-3-carboxylic acids, which benefit from the inductive electron-withdrawing effect of the adjacent nitrogen (


), the C4 position is nucleophilic  (similar to the C3 position of indole). The transition state for thermal decarboxylation involves the development of negative charge at the C4 position. Without a catalyst, this creates a massive activation energy barrier, often requiring temperatures 

, which leads to decomposition before reaction.
Mechanism & Pathway Visualization

The following diagram illustrates the difference between the high-energy thermal path and the metal-mediated path.

DecarboxylationPathways Substrate Pyrazole-4-COOH ThermalTS Thermal TS (High Energy Barrier) >250°C Substrate->ThermalTS  Heat Only   CuTS Cu-Intermediate (Stabilized Ar-Cu species) ~160-190°C Substrate->CuTS  Cu2O / 1,10-Phen   Product Decarboxylated Pyrazole ThermalTS->Product CuTS->Product  + H+  

Figure 1: Comparison of thermal vs. copper-catalyzed pathways. Note the stabilization of the intermediate via metal coordination.

Module 1: Thermal Decarboxylation (The "Brute Force" Method)

Best for: Substrates with electron-withdrawing groups (EWGs) on the ring (e.g., -NO2, -CF3) which lower the activation energy.

The Sublimation Trap

A common error is heating the neat solid. Pyrazoles are prone to sublimation. As you heat to the melting point, the compound deposits on the cool glass of the flask neck, never reaching the necessary reaction temperature.

Protocol A: High-Boiling Solvent Method
  • Solvent Choice: Use Sulfolane (bp 285°C) or Quinoline (bp 237°C). Quinoline is basic and can act as a proton acceptor/donor shuttle.

  • Concentration: 0.5 M to 1.0 M.

  • Setup: Round-bottom flask with a long air condenser followed by a water condenser.

  • Procedure:

    • Dissolve Pyrazole-4-COOH in solvent.

    • Sparge with Argon for 15 mins (Critical to prevent tarring at high T).

    • Heat to reflux (approx 240-280°C).

    • Monitor: Watch for

      
       evolution (bubbler). Reaction is done when bubbling ceases.
      

Troubleshooting Tip: If using Quinoline, the product requires acidic extraction (wash organic layer with 1N HCl) to remove the solvent.

Module 2: Catalytic Protodecarboxylation (The "Goossen" Standard)

Best for: Electron-rich pyrazoles or when high temperatures cause decomposition. This utilizes the Goossen protocol [1], widely regarded as the gold standard for heteroaromatic decarboxylation.

The Chemistry

This method uses Copper(I) to insert into the C-C bond, releasing


 and forming an aryl-copper intermediate. This intermediate is then protonated (protodemetallation) to release the product and regenerate the catalyst.
Protocol B: Cu/Phenanthroline System
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Solvent: NMP (N-methyl-2-pyrrolidone) and Quinoline (3:1 ratio).

  • Temperature: 160–170°C.

Step-by-Step:

  • Charge flask with Pyrazole-4-COOH (1.0 equiv),

    
     (0.05 equiv), and 1,10-phenanthroline (0.10 equiv).
    
  • Add NMP/Quinoline mixture (concentration ~0.5 M).

  • CRITICAL: Add a proton source if the system is strictly anhydrous. Usually, the carboxylic acid itself provides the proton, but trace water (1-2 drops) often accelerates the turnover.

  • Heat to 170°C under inert atmosphere for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with aqueous ammonia (to complex/remove Cu) and then 1N HCl (to remove Quinoline).

Mechanism Visualization (Catalytic Cycle)

CatalyticCycle Start Substrate (R-COOH) Complex Cu-Carboxylate Complex Start->Complex  + [Cu]   Intermediate Aryl-Cu Intermediate Complex->Intermediate  Decarboxylation   Product Product (R-H) Intermediate->Product  Protodemetallation (+H+)   CO2 CO2 (gas) Intermediate->CO2 Product->Start  Catalyst Regeneration  

Figure 2: The Copper(I) catalytic cycle. Note that the rate-limiting step is often the extrusion of CO2 to form the Aryl-Cu species.

Module 3: Microwave Acceleration

Best for: Rapid screening and stubborn substrates. Microwave irradiation heats the solvent directly (dielectric heating), often achieving temperatures and pressures that force the decarboxylation in minutes rather than hours [2].

Protocol C: Microwave Conditions

  • Vessel: 10 mL or 30 mL pressure-rated microwave vial.

  • Loading:

    • Substrate (1 mmol)

    • 
       (0.1 mmol)
      
    • 1,10-phenanthroline (0.2 mmol)

    • NMP (3 mL)

  • Parameters:

    • Temp: 190°C

    • Time: 10 - 20 minutes (Hold time)

    • Stirring: High

    • Power: Dynamic (set max to 200W)

Safety Warning: Decarboxylation generates gas (


). In a sealed microwave vial, pressure will rise rapidly. Do not fill vials more than 50% volume.  Ensure your microwave has a functional pressure release/safety cut-off.

FAQ: Specific Scenarios

Q: Can I use Silver (Ag) instead of Copper? A: Yes. Silver carbonate (


) with acetic acid in DMSO is a known alternative [3]. However, Silver is significantly more expensive and generally offers no regioselectivity advantage for the 4-position. Stick to Copper unless your substrate has specific sensitivities.

Q: My product is volatile. How do I isolate it? A: If the decarboxylated pyrazole is low-boiling, do not use NMP or Quinoline (high boiling points make separation difficult). Instead, perform the reaction in a sealed tube using Diglyme (bp 162°C) or Anisole (bp 154°C), which can be distilled off or washed away more easily.

Q: I have a halogen on the ring (Br/I). Will it survive the Copper? A: This is a risk. Cu(I) at 170°C can catalyze Ullmann-type coupling or dehalogenation.

  • Solution: Lower the temperature to 140°C and extend time.

  • Alternative: Use the Silver-catalyzed method , which is more tolerant of aryl halides.

References

  • Goossen, L. J., et al. (2009).[1] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry. [Link]

  • Guillou, S., et al. (2010).[2][3] "Copper-catalyzed protodecarboxylation of pyrazoles." Tetrahedron. [Link][2][3]

  • Lu, P., et al. (2012). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Challenges of Pyrazole Carboxylic Acids

Welcome to the technical support center for resolving solubility issues with pyrazole carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility issues with pyrazole carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter challenges in achieving desired concentrations of these compounds in aqueous buffers for various assays and preclinical studies. Here, we combine fundamental physicochemical principles with practical, field-proven troubleshooting strategies.

Section 1: Understanding the Core Problem & First Steps

This section addresses the most common initial questions and provides a foundational understanding of why pyrazole carboxylic acids can be challenging to dissolve.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole carboxylic acid derivative poorly soluble in neutral phosphate-buffered saline (PBS, pH 7.4)?

A1: The poor solubility is most likely due to the molecule existing predominantly in its neutral, non-ionized form at pH 7.4. Pyrazole carboxylic acids are amphoteric, meaning they have both acidic (carboxylic acid) and weakly basic (pyrazole ring nitrogens) functional groups.

  • The Carboxylic Acid Group (-COOH): This is an acidic proton. Its pKa is typically in the range of 3-5. At a pH well above its pKa (like 7.4), this group will be deprotonated to its carboxylate form (-COO⁻), which is charged and highly water-soluble.

  • The Pyrazole Ring Nitrogens: The pyrazole ring itself has a basic nitrogen atom. The pKa of the conjugate acid (the protonated pyrazole ring) is often in the range of 2-3.[1][2] At pH 7.4, this group is in its neutral, uncharged state.

The overall solubility of the molecule is dictated by the balance of these ionized and non-ionized groups. If the molecule has significant hydrophobic character from other substituents, the single charge from the carboxylate may not be enough to overcome the low intrinsic solubility of the neutral molecule. The Henderson-Hasselbalch equation is a critical tool for understanding the relationship between pH, pKa, and the ionization state of a drug, which directly impacts solubility.[3][4][5]

Q2: What is the very first and most crucial step I should take to troubleshoot the solubility of my compound?

A2: The first step is always to adjust the pH . Given the acidic nature of the carboxylic acid group, increasing the pH of your aqueous buffer will significantly increase solubility. By shifting the pH to be at least 1.5 to 2 units above the pKa of the carboxylic acid, you ensure that over 95-99% of the molecules are in the ionized, more soluble carboxylate form.[6][7]

For example, preparing your stock solution in a basic buffer like pH 9.0 carbonate-bicarbonate buffer or 50 mM NaOH before diluting into your final assay buffer can be a highly effective initial strategy.

Section 2: Systematic Troubleshooting Guide

If simple pH adjustment is insufficient or not viable for your experimental system, a more systematic approach is required. This guide provides a decision-making framework for tackling more persistent solubility issues.

dot graph TD { A[Start: Poor Solubility Observed] --> B{Is pH adjustment permissible in the experiment?}; B -->|Yes| C[Protocol 1: Systematic pH Adjustment]; C --> D{Solubility Goal Achieved?}; D -->|Yes| E[End: Solution Found]; D -->|No| F[Proceed to Salt Formation or Co-solvents]; B -->|No| F; F --> G{Is ionic salt formation an option?}; G -->|Yes| H[Protocol 2: Salt Formation & Screening]; H --> I{Solubility Goal Achieved?}; I -->|Yes| E; I -->|No| J[Consider Co-solvents]; G -->|No| J; J --> K[Protocol 3: Co-solvent System Development]; K --> L{Solubility Goal Achieved?}; L -->|Yes| E; L -->|No| M[Advanced Techniques: e.g., Nanotechnology, Amorphous Dispersions];

} Troubleshooting Decision Tree for Solubility Enhancement.

Q3: I adjusted the pH, but my compound still precipitates. What should I do next?

A3: This indicates that the intrinsic solubility of your compound is very low, or that you may be observing the "common ion effect" if your buffer contains ions that can form a less soluble salt with your compound. The next logical steps are salt formation or the use of co-solvents.

  • Salt Formation: Converting the acidic drug into a salt is a very common and effective method to increase aqueous solubility and dissolution rate.[8][9][10] Instead of relying on pH to ionize the compound in situ, you can prepare a stable, solid salt form (e.g., sodium or potassium salt) that will readily dissolve in water.

  • Co-solvents: If salt formation is not feasible or desired, introducing a water-miscible organic solvent (a co-solvent) can dramatically increase solubility.[11][12] Co-solvents work by reducing the polarity of the water, making the environment more favorable for the hydrophobic portions of your drug molecule.[13]

Q4: My compound dissolves in a high pH buffer, but crashes out when I dilute it into my neutral pH assay buffer. How can I prevent this?

A4: This is a classic supersaturation and precipitation problem. The high pH stock solution is stable, but upon dilution, the pH drops, and the concentration of your compound exceeds its solubility limit at the new, lower pH.

Solutions:

  • Lower the Stock Concentration: The simplest solution is to remake the stock at a lower concentration, such that the final concentration in the assay buffer is below the solubility limit at that pH.

  • Incorporate a Co-solvent: Prepare your stock solution in a mixture of aqueous base and a co-solvent like DMSO, ethanol, or PEG 400. The co-solvent will help keep the compound in solution even after the pH is lowered upon dilution.[12][14]

  • Use Surfactants or Cyclodextrins: For very challenging compounds, including a small amount of a non-ionic surfactant (e.g., Tween® 80) or a complexation agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the final assay buffer can create micelles or inclusion complexes that encapsulate the drug, keeping it solubilized.[12][15]

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the key solubility enhancement techniques.

Protocol 1: Systematic pH Adjustment for Solubility Assessment

Objective: To determine the pH-solubility profile of a pyrazole carboxylic acid and identify the minimum pH required for complete solubilization at a target concentration.

Materials:

  • Pyrazole carboxylic acid derivative

  • Series of buffers (e.g., pH 5, 6, 7, 7.4, 8, 9, 10)

  • Vortex mixer and orbital shaker

  • Centrifuge and syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare Slurries: Add an excess amount of your solid compound to separate vials, each containing a different pH buffer. Ensure enough solid is present so that it does not all dissolve.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Supernatant: Carefully remove an aliquot of the clear supernatant. For accuracy, immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify: Dilute the filtered supernatant in a suitable solvent and determine the concentration using a pre-validated HPLC or UV-Vis method.

  • Plot Data: Plot solubility (e.g., in µg/mL or mM) versus pH.

Data Interpretation: The resulting plot will clearly show the dramatic increase in solubility as the pH rises above the carboxylic acid pKa.

pH of BufferRepresentative Solubility (µg/mL)% Ionized (Assuming pKa = 4.5)
5.015~76%
6.0150~97%
7.0>1000~99.7%
7.4>1000~99.87%
8.0>1000~99.97%
9.0>1000~99.99%

This table illustrates the expected trend for a hypothetical pyrazole carboxylic acid. Actual values must be determined experimentally.

Protocol 2: Salt Formation & Screening

Objective: To form a stable, water-soluble salt of a pyrazole carboxylic acid. This protocol describes a small-scale screening approach using sodium hydroxide.

Materials:

  • Pyrazole carboxylic acid (free acid form)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Water (deionized or for injection)

  • Ethanol or another suitable organic solvent

  • Lyophilizer or vacuum oven

Procedure:

  • Dissolve Free Acid: Dissolve a known molar amount of your compound in a minimal amount of ethanol.

  • Add Base: Slowly add exactly one molar equivalent of 0.1 M NaOH solution while stirring. The solution should become clear as the sodium salt is formed.

  • Remove Solvent: Remove the solvents (water and ethanol) via lyophilization (freeze-drying) or by gentle heating under vacuum.

  • Characterize Salt: The resulting solid is your sodium salt. Confirm its formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Test Solubility: Test the solubility of the newly formed salt in neutral water or PBS by preparing a solution at your target concentration. The salt form should dissolve much more readily than the parent free acid.[8][16]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial"];

} Ionization states vs. pH for a typical pyrazole carboxylic acid.

Protocol 3: Co-solvent System Development

Objective: To identify a suitable co-solvent system to achieve the target concentration.

Materials:

  • Pyrazole carboxylic acid derivative

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare Co-solvent Blends: In separate vials, prepare a series of co-solvent/buffer blends. For example: 10% DMSO in PBS, 20% DMSO in PBS, 10% EtOH in PBS, etc.

  • Determine Solubility: Using the slurry method described in Protocol 1, determine the saturation solubility of your compound in each co-solvent blend.

  • Assess Viability: Plot the solubility against the percentage of co-solvent. Select the system that achieves the target solubility with the lowest percentage of organic solvent to minimize potential artifacts in your experiment. Many drug-like molecules can exhibit orders of magnitude greater solubility in co-solvent mixtures.[13][17]

Example Co-solvent Data:

Co-solvent System (% v/v in PBS pH 7.4)Solubility (µg/mL)
0% (PBS only)< 1
10% Ethanol25
20% Ethanol150
10% PEG 40080
20% PEG 400450
10% DMSO110

This table shows how different co-solvents can have varying effects on solubility. PEG 400 is often a good choice for in vivo studies due to its favorable safety profile.[11][12]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Bighash, M., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3487-3501. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Kerns, E. H., & Di, L. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. Application Note. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British Journal of Cardiology, 19(4), 163-166. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(9), 573-577. [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate Q&A. [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-122. [Link]

  • Pharma Learning In Depth. (2023). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]

  • Homsek, I., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(7), 1054. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Kumar, S., & Singh, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 53-61. [Link]

  • Fouad, E. A., et al. (2011). The use of spray-drying to enhance celecoxib solubility. Drug Discoveries & Therapeutics, 5(5), 247-255. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Punitha, S., et al. (2010). Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology, 2(10), 323-328. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Agrawal, S., Soni, N., & Agrawal, G. P. (2012). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research, 3(11), 4316-4323. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Perry, D. A., et al. (2006). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Medicinal Chemistry, 2(4), 433-441. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methoxy Group Under Acidic Conditions

The following technical guide is structured as a Tier 2 Research Support Document . It assumes the user is familiar with basic organic synthesis but requires deep mechanistic insight and troubleshooting strategies for th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Research Support Document . It assumes the user is familiar with basic organic synthesis but requires deep mechanistic insight and troubleshooting strategies for the 5-methoxy substituent.

Document ID: TS-5MEO-ACID-01 Status: Active Last Updated: February 14, 2026 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary

The 5-methoxy group (aryl methyl ether) is a robust functionality in drug discovery, often found in indole scaffolds (e.g., melatonin, mexamine) and simple anisoles. While generally resistant to hydrolysis compared to esters or acetals, it exhibits distinct vulnerabilities in acidic media:

  • Ether Cleavage: Occurs only with strong nucleophilic acids (HI, HBr) or Lewis acids (BBr

    
    ).
    
  • Ring Activation: The methoxy group strongly activates the aromatic ring, making it hyper-susceptible to Electrophilic Aromatic Substitution (EAS) or acid-catalyzed polymerization (specifically in indoles).

This guide addresses the dichotomy between the stability of the ether bond and the instability of the parent ring in acidic environments.[1]

Module 1: Acid Stability Matrix & Cleavage Thresholds

Q: Is the 5-methoxy group stable in HCl or H SO ?

A: Generally, Yes. Unlike acetals or esters, the aryl methyl ether bond is chemically inert to non-nucleophilic mineral acids at room temperature.

  • HCl / H

    
    SO
    
    
    
    (Dilute to Conc.):
    The ether bond remains intact. The chloride and bisulfate ions are poor nucleophiles in this context and cannot facilitate the S
    
    
    2 cleavage required to break the O-CH
    
    
    bond.
  • Risk Factor: While the ether is stable, the aromatic ring is not. High concentrations of H

    
    SO
    
    
    
    can lead to sulfonation (EAS) at the position ortho or para to the methoxy group due to its electron-donating nature [1].
Q: Under what conditions does the 5-methoxy group cleave (demethylate)?

A: Demethylation requires specific "forcing" conditions involving either a strong nucleophile or a strong Lewis acid.[2]

ReagentConditionMechanismOutcome
HCl (aq/gas) RT to RefluxProtonation onlyStable (No reaction)
H

SO

RT to 80°CProtonationStable (Risk of Sulfonation)
HBr (48% aq) Reflux (100°C+)Protonation + S

2
Cleavage (Slow)
HI (57% aq) RefluxProtonation + S

2
Cleavage (Fast)
BBr

/ BCl

-78°C to RTLewis Acid ComplexationCleavage (Very Fast)
Mechanistic Insight: Why HI works but HCl fails

The cleavage of aryl methyl ethers follows an acid-catalyzed S


2 pathway.
  • Activation: The acid protonates the ether oxygen, creating a good leaving group (phenol).[1]

  • Attack: A nucleophile must attack the methyl carbon.

    • Iodide (I

      
      ):  A soft, strong nucleophile. It rapidly attacks the methyl group, displacing the phenol.
      
    • Chloride (Cl

      
      ):  A harder, weaker nucleophile in protic solvents (due to solvation shells). It cannot overcome the activation energy to break the C-O bond under standard conditions [2].
      

Module 2: The 5-Methoxyindole Special Case

Q: I am working with 5-methoxyindole. Why does my reaction turn black/tarry in acidic media?

A: You are likely observing acid-catalyzed polymerization , not demethylation. The 5-methoxy group pushes electron density into the indole ring, specifically enhancing the nucleophilicity of C3 .

  • Mechanism: In the presence of acid, a proton attacks C3. The resulting cation (indoleninium ion) is highly electrophilic and is attacked by a second indole molecule.

  • Result: Formation of dimers, trimers, and eventually insoluble polymers (tar).

  • Prevention: Avoid high concentrations of strong acids. If acidic conditions are necessary, use a scavenger (e.g., triethylsilane) or keep the temperature low (<0°C).

Q: Can I nitrate 5-methoxyindole without destroying the molecule?

A: Proceed with extreme caution. The 5-methoxy group activates the ring toward oxidation. Standard nitration conditions (HNO


/H

SO

) are often too harsh, leading to oxidative ring opening (cleavage of the C2-C3 bond).
  • Alternative: Use milder nitrating agents like Claycop (Clay-supported Copper Nitrate) or Acetyl Nitrate at low temperatures to direct nitration to the C4 or C6 position while preserving the ring [3].

Module 3: Visualizing the Chemistry

Figure 1: Mechanism of Acidic Cleavage vs. Stability

This diagram illustrates the divergence between stable protonation (HCl) and nucleophilic cleavage (HI).

EtherCleavage Start Aryl Methyl Ether (Ar-O-CH3) Protonated Oxonium Ion (Ar-OH(+)-CH3) Start->Protonated H+ HCl_Path Reaction with HCl Protonated->HCl_Path HI_Path Reaction with HI Protonated->HI_Path Stable No Reaction (Cl- is weak Nu) HCl_Path->Stable Reversible Transition SN2 Attack by I- HI_Path->Transition Heat Products Phenol (Ar-OH) + Methyl Iodide (CH3I) Transition->Products Irreversible

Caption: Comparative pathways of aryl methyl ethers in non-nucleophilic (HCl) vs. nucleophilic (HI) acidic media.

Figure 2: Troubleshooting Workflow

Use this logic tree to diagnose "missing" or "degraded" 5-methoxy compounds.

Troubleshooting Issue Issue: Loss of 5-Methoxy Compound Check1 Is the Acid Lewis (BBr3) or Protic (HX)? Issue->Check1 BranchLewis Lewis Acid (BBr3/AlCl3) Check1->BranchLewis BranchProtic Protic Acid (HCl/H2SO4) Check1->BranchProtic Result1 Demethylation is Expected. Use mild quench (MeOH -78C). BranchLewis->Result1 Check2 Is the substrate an Indole? BranchProtic->Check2 IndoleYes Yes Check2->IndoleYes IndoleNo No (Simple Anisole) Check2->IndoleNo ResultPoly Polymerization Likely. Check LCMS for dimers. Reduce Acid Conc. IndoleYes->ResultPoly ResultEAS Check for EAS Side Products (Chlorination/Sulfonation). IndoleNo->ResultEAS

Caption: Diagnostic logic for identifying the root cause of 5-methoxy instability.

Module 4: Experimental Protocols

Protocol A: Controlled Demethylation (If desired)

If your goal is to remove the group, BBr


 is superior to HBr due to milder thermal requirements.
  • Setup: Flame-dry glassware. Argon atmosphere.[2]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Addition: Cool substrate to -78°C. Add BBr

    
     (1M in DCM, 3-4 equivalents) dropwise.
    
  • Warming: Allow to warm to 0°C or RT. Monitor by TLC (Anisoles are less polar; Phenols are more polar).

  • Quench (CRITICAL): Cool back to -78°C. Add Methanol dropwise. Warning: Vigorous evolution of HBr gas and heat.

  • Workup: Wash with NaHCO

    
     to remove boric acid residues [4].
    
Protocol B: Preventing Polymerization in Indoles

If you must expose a 5-methoxyindole to acid (e.g., removing a Boc group):

  • Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:1).

  • Scavenger: Add 2-5 equivalents of Triethylsilane (Et

    
    SiH)  or Anisole  (as a sacrificial scavenger). This traps the electrophilic carbocation intermediates that lead to polymerization.
    
  • Time: Minimize exposure. Quench immediately upon completion.

References

  • Electrophilic Aromatic Substitution: Anisole . LibreTexts Chemistry. Available at: [Link]

  • Acidic Cleavage of Ethers . Master Organic Chemistry. Available at: [Link]

  • Synthesis and Reactivity of Methoxy-Activated Indoles . Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid Introduction: Decoding Molecular Architecture with ¹H NMR In the landscape of drug discovery and chemical research, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Introduction: Decoding Molecular Architecture with ¹H NMR

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel small molecules is paramount. 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid represents a class of heterocyclic compounds with significant interest due to the versatile pyrazole core. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for determining the precise arrangement of atoms in such organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, offering a predictive framework, a detailed experimental protocol, and a comparative overview with alternative analytical methods.

This document is designed for researchers and scientists who require not just data, but a causal understanding of the spectral features, ensuring a robust and reliable structural characterization.

Predictive ¹H NMR Analysis: Unraveling the Spectrum

The structure of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid presents four distinct proton environments. Understanding the electronic and spatial relationships within the molecule allows for a detailed prediction of its ¹H NMR spectrum. The key to this analysis lies in dissecting the molecule into its constituent functional groups: the carboxylic acid, the pyrazole ring, the N-phenyl ring, and the methoxy group.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 acq2 Optional: Add D₂O & Re-acquire acq1->acq2 for -COOH ID proc1 Process Spectrum (FT, Phase, Baseline) acq1->proc1 proc2 Reference to Solvent Peak (DMSO ~2.50 ppm) proc1->proc2 proc3 Integrate Signals & Assign Peaks proc2->proc3 confirm1 Compare with Predicted Spectrum proc3->confirm1 confirm2 Confirm -COOH via D₂O Exchange confirm1->confirm2 confirm3 Correlate with Other Techniques (MS, IR, ¹³C) confirm2->confirm3

Caption: A streamlined workflow for the ¹H NMR analysis of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

A Comparative Perspective: Alternative & Complementary Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural elucidation. Integrating data from other analytical methods validates the proposed structure and offers a more complete molecular picture.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (via coupling), and relative proton counts.Provides a detailed map of the H-framework, easily identifying all key functional groups.Does not directly observe quaternary carbons or the carbonyl carbon.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Unambiguously confirms the total carbon count (12 unique carbons expected) and identifies the characteristic downfield shifts of the carboxyl (~170-185 ppm) and aromatic carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₁H₁₀N₂O₃) by providing the molecular ion peak. Fragmentation can reveal structural components.Does not provide information on the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Clearly identifies the key functional groups: a very broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (1760-1690 cm⁻¹) for the carboxylic acid dimer.Provides limited information on the overall molecular skeleton. The spectrum can be complex.

Conclusion

The ¹H NMR spectrum of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid offers a rich dataset that, when systematically analyzed, provides a definitive confirmation of its structure. The characteristic downfield, broad singlet of the carboxylic acid proton, the isolated singlet of the pyrazole proton, the complex multiplet of the phenyl ring, and the sharp singlet of the methoxy group create a unique spectral fingerprint. By employing the rigorous experimental protocol outlined and corroborating the findings with complementary techniques such as ¹³C NMR, MS, and IR spectroscopy, researchers can achieve an unimpeachable structural characterization essential for advancing their scientific objectives.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

  • de la Cuesta, E., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Jimeno, M. L., et al. (1998). ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • SlidePlayer. (n.d.). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Available at: [Link]

  • ARKIVOC. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Available at: [Link]

  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Carboxylic Acids. Chem 244. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • J-Stage. (n.d.). Why Does ¹H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. Available at: [Link]

  • Digital CSIC. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. Available at: [Link]

  • Elguero, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Rao, V. S., Daris, J. P., & Menard, M. (1988). Phenyl group as a probe in the ¹H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Canadian Journal of Chemistry. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Department of Chemistry. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Available at: [Link]

  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
  • Oregon State University. (2020). ¹H NMR Chemical Shifts. Department of Chemistry. Available at: [Link]

  • Man, H. (n.d.). Structure Identification By ¹H NMR.
  • Filo. (n.d.). where on the spectrum can you
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxy-1-Phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, represent a class of compounds with broad biological and chemical significance. Among these, 5-methoxy-1-phenylpyrazole stands as an important scaffold. Its characterization is paramount, and mass spectrometry is an indispensable tool in this endeavor.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-methoxy-1-phenylpyrazole. In the absence of a publicly available spectrum for this specific molecule, we will leverage established fragmentation principles of substituted pyrazoles and related aromatic compounds to predict its mass spectral behavior. This guide will further compare the predicted fragmentation of 5-methoxy-1-phenylpyrazole with the known fragmentation of 1-phenylpyrazole and discuss how positional isomers, such as 3-methoxy- and 4-methoxy-1-phenylpyrazole, would likely yield distinguishable mass spectra.

The Decisive Role of Substituents in Pyrazole Fragmentation

The fragmentation of the pyrazole ring in mass spectrometry is a well-documented process, often initiated by the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the molecular ion. However, the presence and position of substituents dramatically influence the fragmentation pathways, often dictating the most favorable bond cleavages and rearrangements. For N-phenyl substituted pyrazoles, the phenyl group introduces additional fragmentation routes, primarily involving the C-N bond connecting the two rings. The introduction of a methoxy group adds another layer of complexity, with its characteristic losses of a methyl radical (•CH₃) or a formyl radical (•CHO).

Experimental Protocol: GC-MS Analysis of Phenylpyrazole Derivatives

To ensure the reproducible and accurate analysis of 5-methoxy-1-phenylpyrazole and its isomers, a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following methodology is based on established procedures for the analysis of aromatic heterocyclic compounds.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent nonpolar column)

GC Parameters:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

  • Solvent Delay: 4 minutes

Sample Preparation:

  • Accurately weigh 1 mg of the phenylpyrazole derivative.

  • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate.

  • Vortex the solution until the sample is fully dissolved.

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Workflow for Phenylpyrazole Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample (1 mg) Sample (1 mg) Dissolve in 1 mL Solvent Dissolve in 1 mL Solvent Sample (1 mg)->Dissolve in 1 mL Solvent Methanol/Ethyl Acetate Vortex Vortex Dissolve in 1 mL Solvent->Vortex Dilute to 10-50 µg/mL Dilute to 10-50 µg/mL Vortex->Dilute to 10-50 µg/mL Transfer to Vial Transfer to Vial Dilute to 10-50 µg/mL->Transfer to Vial Autosampler Autosampler Transfer to Vial->Autosampler GC Inlet (280°C) GC Inlet (280°C) Autosampler->GC Inlet (280°C) HP-5ms Column HP-5ms Column GC Inlet (280°C)->HP-5ms Column MS Detector MS Detector HP-5ms Column->MS Detector Data Acquisition Data Acquisition MS Detector->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation

Caption: A streamlined workflow for the GC-MS analysis of phenylpyrazole derivatives.

Comparative Fragmentation Analysis

1-Phenylpyrazole: The Foundational Structure

The mass spectrum of 1-phenylpyrazole serves as our baseline. Its fragmentation is characterized by a prominent molecular ion peak (m/z 144) due to the aromatic stability of the molecule. Key fragments arise from the cleavage of the pyrazole ring and the phenyl substituent.

Ion (m/z)Proposed Structure/LossRelative Intensity
144[M]⁺High
117[M - HCN]⁺Moderate
91[C₆H₅N]⁺Moderate
77[C₆H₅]⁺High

The loss of HCN (27 Da) to yield an ion at m/z 117 is a characteristic fragmentation of the pyrazole ring. The ion at m/z 77 corresponds to the phenyl cation, resulting from the cleavage of the N-phenyl bond. The ion at m/z 91 likely arises from a rearrangement followed by the loss of a C₂H₂N radical.

Fragmentation of 1-Phenylpyrazole M [M]⁺˙ m/z 144 F117 [M - HCN]⁺˙ m/z 117 M->F117 - HCN F91 [C₆H₅N]⁺ m/z 91 M->F91 - C₃H₃ F77 [C₆H₅]⁺ m/z 77 M->F77 - C₃H₃N₂

Caption: Primary fragmentation pathways for 1-phenylpyrazole.

Predicted Fragmentation of 5-Methoxy-1-Phenylpyrazole

For 5-methoxy-1-phenylpyrazole (Molecular Weight: 174.2 g/mol ), we anticipate a more complex fragmentation pattern due to the influence of the methoxy group.

Predicted Ion (m/z)Proposed Structure/LossExpected Relative IntensityRationale
174[M]⁺HighAromatic stability
159[M - CH₃]⁺HighLoss of a methyl radical from the methoxy group is a very favorable fragmentation for anisole-type compounds.
145[M - CHO]⁺ModerateRearrangement and loss of a formyl radical is a known pathway for methoxy aromatic compounds.
131[M - CH₃ - CO]⁺ModerateSubsequent loss of CO from the [M - CH₃]⁺ ion.
116[M - CH₃ - HCN]⁺ModerateLoss of HCN from the pyrazole ring of the [M - CH₃]⁺ fragment.
104[C₇H₆N]⁺ModerateCleavage of the pyrazole ring.
77[C₆H₅]⁺HighCleavage of the N-phenyl bond.

The base peak in the spectrum of 5-methoxy-1-phenylpyrazole is likely to be at m/z 159, corresponding to the loss of a methyl radical. This is a highly characteristic fragmentation for methoxy-substituted aromatic compounds, leading to a stable oxonium ion. The phenyl cation at m/z 77 is also expected to be a prominent peak.

Predicted Fragmentation of 5-Methoxy-1-Phenylpyrazole M [M]⁺˙ m/z 174 F159 [M - CH₃]⁺ m/z 159 M->F159 - •CH₃ F145 [M - CHO]⁺˙ m/z 145 M->F145 - •CHO F77 [C₆H₅]⁺ m/z 77 M->F77 - C₄H₅N₂O F131 [M - CH₃ - CO]⁺ m/z 131 F159->F131 - CO F116 [M - CH₃ - HCN]⁺ m/z 116 F159->F116 - HCN

Caption: Predicted major fragmentation pathways for 5-methoxy-1-phenylpyrazole.

Differentiating Positional Isomers: 3-Methoxy- vs. 4-Methoxy-1-Phenylpyrazole

The position of the methoxy group on the pyrazole ring is expected to produce subtle yet significant differences in the mass spectrum, enabling the differentiation of isomers.

  • 3-Methoxy-1-phenylpyrazole: In this isomer, the methoxy group is adjacent to the phenyl-substituted nitrogen. This proximity could facilitate unique rearrangement reactions. For instance, a hydrogen transfer from the phenyl ring to the methoxy oxygen followed by the elimination of formaldehyde (CH₂O) could be a more prominent pathway compared to the 5-methoxy isomer. The relative abundance of the [M - CH₃]⁺ and [M - CHO]⁺ ions would likely differ.

  • 4-Methoxy-1-phenylpyrazole: With the methoxy group at the 4-position, it is electronically more isolated from the N-phenyl group. The fragmentation might be expected to be more "classical," with clean losses of •CH₃ and subsequent fragmentations of the pyrazole ring. The relative intensity of the key fragment ions would provide a fingerprint for this isomer.

The differentiation of these isomers would rely heavily on the precise relative abundances of the shared fragment ions. A higher relative abundance of a particular fragment in one isomer compared to the others would be a key diagnostic feature.

Conclusion

For researchers working on the synthesis and characterization of novel pyrazole derivatives, this guide provides a framework for interpreting their mass spectrometry data. By comparing the observed spectra with the predicted patterns and understanding the subtle differences expected for positional isomers, scientists can confidently elucidate the structures of these important molecules. The provided GC-MS protocol offers a starting point for developing a validated analytical method for the routine analysis of these compounds.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(2), 265-268.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1558.
  • BenchChem. (2025).
  • Frizzo, C. P., Hennemann, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • MassBank of North America. 1-Phenylpyrazole Mass Spectrum. MoNA. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole Scaffolds: Comparing the Biological Potency of 5-Methoxy vs. 5-Hydroxy Analogs

Introduction: The Pyrazole Core and the Significance of C5 Substitution The pyrazole ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2][3] This five-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core and the Significance of C5 Substitution

The pyrazole ring is a cornerstone of modern medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile scaffold. Its structural and electronic properties allow it to engage in a wide array of non-covalent interactions with biological targets, making it a key component in numerous FDA-approved drugs targeting everything from inflammation (e.g., Celecoxib) to cancer (e.g., Crizotinib).[3]

The biological activity of a pyrazole-based compound is exquisitely sensitive to the nature and position of its substituents. Among these, modifications at the 5-position are particularly critical in dictating a molecule's pharmacological profile. This guide provides an in-depth, head-to-head comparison of two common C5 substituents: the hydroxyl (-OH) group and the methoxy (-OCH3) group. We will dissect how this seemingly minor chemical difference—the replacement of a proton with a methyl group—profoundly impacts physicochemical properties, target engagement, metabolic stability, and ultimately, biological potency. This analysis is designed for researchers, scientists, and drug development professionals to inform rational design and lead optimization efforts in pyrazole-based drug discovery.

Physicochemical Properties: The Foundation of Potency Differences

The choice between a 5-hydroxy and a 5-methoxy pyrazole is a fundamental decision in drug design, driven by the distinct physicochemical characteristics each group imparts. These properties govern how the molecule interacts with its environment, from the aqueous milieu of the bloodstream to the lipophilic core of a cell membrane and the specific binding pocket of a target protein.

The 5-Hydroxy Pyrazole: A Polar Hydrogen Bond Donor/Acceptor

The 5-hydroxy pyrazole exists in a tautomeric equilibrium with its 5-oxo-pyrazoline form.[4] In solution and within protein binding sites, the 5-hydroxy tautomer often predominates, presenting a functional group with a dual nature: it can both donate and accept a hydrogen bond.

  • Hydrogen Bonding: The hydroxyl proton is an excellent hydrogen bond donor, capable of forming strong, directional interactions with electronegative atoms (like oxygen or nitrogen) on an amino acid residue (e.g., Asp, Glu, Gln, Asn). The oxygen atom, with its lone pairs of electrons, is an effective hydrogen bond acceptor. This dual capability allows for a highly specific and often high-affinity "lock-and-key" fit with a biological target.

  • Polarity and Solubility: The presence of the -OH group significantly increases the polarity of the molecule. This generally leads to higher aqueous solubility but can be a double-edged sword, as it may hinder passive diffusion across cellular membranes, potentially reducing oral bioavailability and brain penetration.

  • Metabolic Implications: The hydroxyl group is a primary site for Phase II metabolism, particularly glucuronidation. This process attaches a large, polar glucuronic acid moiety, facilitating rapid excretion and often leading to a shorter in-vivo half-life.

The 5-Methoxy Pyrazole: A Lipophilic Hydrogen Bond Acceptor

Replacing the hydroxyl proton with a methyl group to form a 5-methoxy pyrazole fundamentally alters these properties.

  • Hydrogen Bonding: The methoxy group loses its ability to donate a hydrogen bond. It can only function as a hydrogen bond acceptor via its oxygen atom. This can lead to a different binding mode or reduced affinity if a hydrogen bond donor interaction is critical for target engagement.

  • Lipophilicity and Permeability: The methyl group is non-polar, making the 5-methoxy analog significantly more lipophilic (fat-soluble) than its 5-hydroxy counterpart. This increased lipophilicity often enhances membrane permeability, which can improve oral absorption and distribution into tissues, including the central nervous system.

  • Metabolic Implications: The methoxy group is a common substrate for cytochrome P450 enzymes (CYPs), leading to O-demethylation. This metabolic reaction converts the 5-methoxy pyrazole back into the 5-hydroxy pyrazole. This has two key consequences:

    • The 5-methoxy compound can act as a prodrug , releasing the active 5-hydroxy metabolite in vivo.

    • The rate of this conversion will influence the pharmacokinetic profile and overall efficacy of the drug.

Logical Framework: From Physicochemical Properties to Biological Effect

The interplay between these properties and the ultimate biological outcome can be visualized as a logical cascade.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetics (ADME) cluster_2 Pharmacodynamics (Potency) A 5-Hydroxy (-OH) A_prop H-Bond Donor/Acceptor High Polarity A->A_prop B 5-Methoxy (-OCH3) B_prop H-Bond Acceptor Only High Lipophilicity B->B_prop PK_A Lower Membrane Permeability Rapid Glucuronidation (Excretion) A_prop->PK_A PK_B Higher Membrane Permeability CYP-mediated O-demethylation (Metabolite Formation) B_prop->PK_B PD Target Binding Affinity (IC50/Ki) In Vivo Efficacy PK_A->PD PK_B->PD G start Prepare Reagents (Compound, Microsomes, NADPH) step1 Pre-warm Compound and Microsomes at 37°C start->step1 step2 Initiate Reaction: Add NADPH Solution step1->step2 step3 Incubate at 37°C (Take Aliquots at 0, 5, 15, 30, 60 min) step2->step3 step4 Quench Reaction: Add Cold Acetonitrile with Internal Standard step3->step4 step5 Centrifuge to Precipitate Protein (14,000 rpm, 10 min) step4->step5 step6 Analyze Supernatant by LC-MS/MS step5->step6 end Determine Half-Life (t½) and Intrinsic Clearance (Clint) step6->end

Caption: Experimental workflow for a liver microsomal stability assay.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration ~1 µM), and liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). The time of addition is t=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Conclusion and Strategic Recommendations

The decision to pursue a 5-methoxy or a 5-hydroxy pyrazole is not a matter of inherent superiority but of strategic design tailored to the specific therapeutic goal.

  • Choose 5-Hydroxy when:

    • A hydrogen bond donor is essential for high-affinity target binding, as determined by structural biology or computational modeling.

    • High aqueous solubility is required for a specific formulation (e.g., intravenous).

    • A shorter duration of action is desired, leveraging rapid Phase II metabolism for clearance.

  • Choose 5-Methoxy when:

    • The target binding pocket is predominantly lipophilic , and a hydrogen bond donor is not required.

    • Improved oral bioavailability and membrane permeability are primary objectives.

    • A prodrug strategy is intended, where the in vivo conversion to the active 5-hydroxy metabolite provides a favorable pharmacokinetic profile.

    • Longer half-life is needed, and bypassing rapid glucuronidation is advantageous.

Ultimately, the optimal choice can only be confirmed through empirical testing. By employing the rigorous comparative assays outlined in this guide, drug discovery teams can make data-driven decisions, accelerating the optimization of pyrazole-based candidates into potent and effective therapeutics.

References

  • Gotor, V., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. Available at: [Link]

  • Yousuf, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available at: [Link]

  • El-Gendey, M. S., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ke, Y., et al. (2006). 5-heteroatom Substituted Pyrazoles as Canine COX-2 Inhibitors. Part 1: Structure-activity Relationship Studies of 5-alkylamino Pyrazoles and Discovery of a Potent, Selective, and Orally Active Analog. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ke, Y., et al. (2006). 5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Janabi, Z. A. H. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Inpressco. Available at: [Link]

  • Schade, D., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Sontakke, V. A., et al. (2023). Regio Selective Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Radi, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Jung, J. C., et al. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Gomaa, A. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Possible pathways for 5-amino-pyrazoles 1 reactions. ResearchGate. Available at: [Link]

  • Petrella, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. Available at: [Link]

  • Nakamura, T., et al. (2004). Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Harit, T., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Arshad, M., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Singh, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • El-Gendy, M. S., et al. (2024). New Fused Pyrazoles Based On 3 (2 Hydroxystyryl) 1h Pyrazol 5(4h) One Derivatives: Multicomponent Synthesis And Antiproliferative Evaluations. Journal of Applied Bioanalysis. Available at: [Link]

Sources

Comparative

Crystal Structure &amp; Performance Guide: 1-Phenyl-5-Oxygenated Pyrazole Derivatives

Executive Summary & Strategic Importance Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads. The 1-phenyl-5-oxygenated pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads.

The 1-phenyl-5-oxygenated pyrazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Edaravone (neuroprotective) and Celecoxib (anti-inflammatory). Understanding the solid-state arrangement of these derivatives is critical because they exhibit complex tautomerism (keto-enol-imine) that directly dictates their bioavailability, solubility, and receptor binding affinity.

This guide provides an in-depth technical comparison between the 5-hydroxy (enol) forms—often used as stable crystalline precursors—and their 5-methoxy (fixed enol ether) and 5-oxo (keto) alternatives. We utilize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as the primary case study for crystal packing analysis, contrasting it with the market standard, Edaravone.

Comparative Analysis: Crystal Structure & Molecular Geometry

The Core Structural Challenge: Tautomerism

In the solid state, 1-phenyl-5-oxygenated pyrazoles do not exist as a single static structure. They fluctuate between three primary forms depending on substitution and solvent history. This impacts X-ray diffraction (XRD) interpretation.

  • Form A (Enol): 5-Hydroxypyrazole (stabilized by H-bonding).

  • Form B (Keto): 5-Pyrazolone (often the reactive intermediate).

  • Form C (Fixed Enol Ether): 5-Methoxypyrazole (sterically locked, lipophilic).

Crystallographic Data Comparison

The following table contrasts the crystal data of a representative 5-hydroxy derivative against the 5-oxo drug standard (Edaravone) and a related pyrazoline.

ParameterCase Study (Enol Form) Market Standard (Keto/Zwitterion) Related Scaffold (Pyrazoline)
Compound Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Edaravone (1-Phenyl-3-methyl-5-pyrazolone) 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



a (Å) 9.5408(16)9.6470(8)9.4788(5)
b (Å) 9.5827(16)14.1077(12)10.1893(6)
c (Å) 11.580(2)14.0062(12)19.9139(10)
β (Angle) 105.838(3)°104.891(1)°92.296(4)°
Z (Units/Cell) 444
Key Interaction Strong O-H[1][2][3][4]···N H-bonds (Chains)Zwitterionic character / H-bondsC-H···π and π-π stacking
Ref. [1][2][3]
Structural Insights & Packing Logic
  • Planarity & Conjugation: In the 5-hydroxy derivative, the pyrazole ring is essentially planar (RMS deviation < 0.01 Å). The phenyl ring is twisted relative to the pyrazole core (dihedral angle ~60°) to minimize steric clash with the carbonyl/hydroxyl groups.

  • H-Bonding Network: The 5-hydroxy form crystallizes via strong intermolecular hydrogen bonds (

    
    ). This creates infinite 1D chains along the c-axis. This is distinct from 5-methoxy  derivatives, which lack the H-bond donor (
    
    
    
    ) and typically rely on weaker van der Waals or
    
    
    stacking, leading to lower melting points and different solubility profiles.
  • Tautomeric Lock: Methylation of the 5-OH group to 5-OMe "locks" the structure in the enol form, preventing tautomerization to the keto form. This is a critical strategy in drug design to fix the bioactive conformation.

Experimental Protocols

Synthesis & Crystallization Workflow (Case Study)

Objective: Synthesize and crystallize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Reactants: Equimolar mixture of Phenylhydrazine (1.0 eq) and Dimethyl Acetylene Dicarboxylate (DMAD) (1.0 eq).

  • Solvent System: Toluene/Dichloromethane (1:1 ratio).[2]

  • Procedure:

    • Dissolve reactants in the solvent mixture.[5]

    • Reflux for 2 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent under reduced pressure.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in hot Ethanol .

    • Allow to cool slowly to room temperature (25°C) over 24 hours.

    • Note: Rapid cooling yields amorphous powder; slow evaporation yields X-ray quality monoclinic prisms.

X-Ray Diffraction (XRD) Data Collection
  • Instrument: Bruker SMART APEX CCD diffractometer.

  • Radiation: MoKα (

    
     Å).
    
  • Temperature: 130(2) K (Cryocooling is essential to reduce thermal vibration of the phenyl ring).

  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    

Performance & Biological Activity

While the crystal structure defines stability, the biological activity defines utility. The 5-methoxy and 5-hydroxy derivatives are potent antioxidants and anti-inflammatory agents.

Biological Mechanism: ROS Scavenging

The 1-phenyl-5-oxygenated pyrazole core acts as a radical scavenger. The 5-hydroxy form (Edaravone-like) can donate a hydrogen atom to neutralize free radicals (ROS). The 5-methoxy derivatives, lacking the labile proton, often act via electron transfer mechanisms or by inhibiting specific enzymes (e.g., COX-2) rather than direct H-atom donation.

Activity Comparison Table
Feature5-Hydroxy Pyrazoles 5-Methoxy Pyrazoles Clinical Relevance
Primary Mechanism H-atom transfer (HAT)Electron Transfer / Enzyme InhibitionNeuroprotection (ALS, Stroke)
Solubility Moderate (Polar H-bonds)Low (Lipophilic)CNS Penetration
Metabolic Stability Low (Glucuronidation of OH)High (Blocked metabolism)Duration of Action
Target Free Radicals (•OH, •NO)COX-2, p38 MAP KinaseInflammation, Pain

Visualizations & Logic Flows

Synthesis & Tautomerism Logic

The following diagram illustrates the pathway from raw materials to the specific tautomer crystallized, highlighting where the "Methoxy" lock would occur.

TautomerLogic Reactants Phenylhydrazine + DMAD Intermediate Cyclization Intermediate Reactants->Intermediate Reflux 2h KetoForm Form B: 5-Oxo (Keto Tautomer) Intermediate->KetoForm Kinetic Product EnolForm Form A: 5-Hydroxy (Enol Tautomer) KetoForm->EnolForm Tautomerization (Solvent Dependent) KetoForm->EnolForm Equilibrium Crystal Crystal Structure (H-Bonded Chains) EnolForm->Crystal Crystallization (Ethanol) Methoxy 5-Methoxy Derivative (Fixed Enol Ether) EnolForm->Methoxy Methylation (MeI/K2CO3)

Caption: Synthesis workflow showing the divergence between the Keto, Enol (Crystalline), and Methoxy (Fixed) forms.

Crystal Packing Interactions

This diagram visualizes the intermolecular forces stabilizing the 5-hydroxy crystal lattice compared to the theoretical packing of the 5-methoxy derivative.

CrystalPacking Mol1 Molecule 1 (Donor O-H) Mol2 Molecule 2 (Acceptor N) Mol1->Mol2 Strong H-Bond (1.95 Å) Chain 1D Infinite Chain (Along c-axis) Mol2->Chain Propagation Dimer Centrosymmetric Dimer Chain->Dimer Weak C-H...O Interactions MethoxyPack 5-Methoxy Packing (No H-Donors) Chain->MethoxyPack Contrast: Loss of H-Bond PiStack Van der Waals / Pi-Stacking MethoxyPack->PiStack Dominant Force

Caption: Structural hierarchy: The 5-hydroxy form builds 1D chains via H-bonds, while 5-methoxy derivatives rely on weaker Pi-stacking.

References

  • Viveka, S., et al. "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Crystals, vol. 2, no. 4, 2012, pp. 1249-1258. Link

  • NIST Chemistry WebBook. "1H-Pyrazole, 3-methyl-5-phenyl- (Edaravone)." National Institute of Standards and Technology. Link

  • Baktır, Z., et al. "3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E, vol. 67, no. 2, 2011, o328. Link

  • BenchChem. "Biological Activity of Pyrazole Derivatives." BenchChem Guides, 2025. Link

  • Holzer, W., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[6] Molbank, 2009, M639. Link

Sources

Validation

Establishing Chemical Identity: A Comparative Guide to Elemental Analysis vs. HRMS for C₁₁H₁₀N₂O₃

Executive Summary & Theoretical Baseline For researchers in drug development, establishing the identity and purity of a new chemical entity (NCE) is the critical gateway between synthesis and biological testing. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Baseline

For researchers in drug development, establishing the identity and purity of a new chemical entity (NCE) is the critical gateway between synthesis and biological testing. This guide focuses on the validation of C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol ), a formula common to various heterocyclic pharmacophores (e.g., nitro-naphthylamines or phthalazinedione derivatives).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, it often fails to detect bulk impurities like inorganic salts or trapped solvents. Combustion Elemental Analysis (CHN) remains the gold standard for bulk purity validation.

Theoretical Calculation (The Target)

To pass peer-review standards (e.g., J. Org. Chem. or J. Med. Chem.), experimental values must fall within ±0.4% of the theoretical calculation.[1][2][3][4]

Table 1: Theoretical Elemental Composition for C₁₁H₁₀N₂O₃ Based on IUPAC Standard Atomic Weights (2024)

ElementCountAtomic WeightTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1112.011132.12160.55% 60.15% – 60.95%
Hydrogen (H) 101.00810.0804.62% 4.22% – 5.02%
Nitrogen (N) 214.00728.01412.84% 12.44% – 13.24%
Oxygen (O) 315.99947.99722.00% Calculated by difference
Total 218.212 g/mol 100.00%

Methodology: Automated Combustion Analysis (CHN)

Expert Insight: The most common cause of EA failure for polar heterocycles (like C₁₁H₁₀N₂O₃) is not synthetic failure, but hygroscopicity.

The Protocol (Self-Validating System)
  • Sample Preparation (Critical):

    • Drying: Dry 50 mg of sample in a vacuum pistol (Abderhalden) at 60°C over P₂O₅ for 4 hours. Why? Surface moisture on polar N/O-containing compounds can skew Hydrogen results by >0.5%, causing an automatic fail.

    • Homogenization: If the sample is crystalline, lightly crush it between glass slides. Large crystals combust unevenly, leading to low Carbon values.

  • Weighing:

    • Use a microbalance (readability 0.001 mg). Target sample weight: 1.5 – 2.5 mg.

    • Validation Check: If the balance drifts >0.005 mg during taring, re-calibrate. Static electricity is a major error source here; use an ionizing fan.

  • Combustion (Flash Dynamic):

    • The sample is encapsulated in tin (Sn) foil and dropped into a combustion tube at 950–1100°C.

    • Oxidation:

      
      
      
    • Reduction: Gases pass over hot copper to reduce nitrogen oxides (

      
      ) to 
      
      
      
      .
  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      

Comparative Analysis: EA vs. HRMS

Why perform EA when HRMS is faster? The table below highlights the "Blind Spots" of each method.

Table 2: Performance Comparison for Purity Validation

FeatureElemental Analysis (CHN) HRMS (ESI/Q-TOF) Verdict
Primary Output Bulk purity (Mass balance)Molecular Formula (Exact Mass)Complementary
Inorganic Salts Detects (Result is lower than calc.)Blind (Salts don't ionize in range)EA required for salt-free proof.
Trapped Solvent Detects (Shifts C/H ratios)Blind (Solvent removed in source)EA is the detector for solvates.
Sample Required High (~2 mg, destructive)Low (<0.1 mg, non-destructive)HRMS for scarce samples.
Precision ±0.3% - 0.4% absolute<5 ppm mass errorHRMS for ID; EA for Purity.
Experimental Data Scenario

Scenario: A researcher synthesizes C₁₁H₁₀N₂O₃. The HRMS shows a perfect


 peak at 219.0764 (Calc: 219.0764). However, the EA fails.
  • Observation: Found: C: 58.10%, H: 4.90%, N: 12.30%.

  • Analysis: Carbon is low (-2.45%), Hydrogen is high (+0.28%).

  • Diagnosis: This pattern is classic for Water Solvation .

  • Recalculation: If we assume a Semi-hydrate (

    
    ):
    
    • New MW:

      
      
      
    • New Calc C:

      
       (Matches Found 58.10%)
      
    • New Calc H:

      
       (Matches Found 4.90%)
      

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for validating a compound like C₁₁H₁₀N₂O₃, distinguishing between "Chemical Impurity" and "Physical Impurity" (Solvation).

EA_Workflow Start Synthesized C11H10N2O3 HRMS Step 1: HRMS (Confirm Identity) Start->HRMS EA Step 2: Combustion Analysis (Confirm Purity) HRMS->EA If Mass Correct Check Does Found match Calc (within ±0.4%)? EA->Check Pass PASS Pure Bulk Material Check->Pass Yes Fail FAIL Values Deviate Check->Fail No Diag1 Diagnosis A: C low, H high? (Trapped Solvent/Water) Fail->Diag1 Diag2 Diagnosis B: All values low? (Inorganic Salt Contamination) Fail->Diag2 Action1 Recalculate for Solvates (e.g., 0.5 H2O) Diag1->Action1 Action2 Re-purify (Recrystallize/Sublimate) Diag2->Action2 ReCheck Does Recalc Match? Action1->ReCheck Action2->EA Retest ReCheck->Action2 No (Chemical Impurity) Report Report as Solvate (Valid for Publication) ReCheck->Report Yes

Figure 1: Analytical decision tree for validating small molecule organic compounds. Note the loop for recalculating solvates, a common requirement for polar molecules.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2024).[5][6][7] Standard Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights (CIAAW).[6][8][9] Retrieved from [Link]

  • American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. ACS Publications.[1][3] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextualizing EA vs qNMR). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Elemental Data for Organic Compounds. NIST Chemistry WebBook, SRD 69.[10] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.